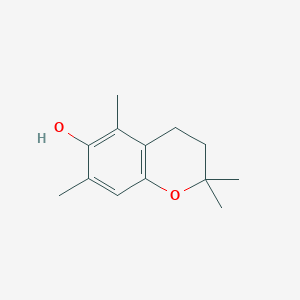

6-Hydroxy-2,2,5,7-tetramethylchroman

Descripción general

Descripción

6-Hydroxy-2,2,5,7-tetramethylchroman, also known as Trolox, is a water-soluble analog of vitamin E. It is widely recognized for its potent antioxidant properties, which make it valuable in various biological and biochemical applications. This compound is particularly effective in reducing oxidative stress and preventing cellular damage caused by reactive oxygen species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,2,5,7-tetramethylchroman typically involves the reaction of 2,3,5,6-tetramethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the chroman ring structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography and recrystallization .

Análisis De Reacciones Químicas

Oxidation Reactions and Radical Formation

Trolox undergoes enzymatic and non-enzymatic oxidation, forming phenoxyl radicals and quinones as primary products.

(a) Horseradish Peroxidase (HRP)-Catalyzed Oxidation

-

Mechanism : HRP oxidizes Trolox via a two-step process involving Compound I (Fe⁴⁺=O) and Compound II (Fe⁴⁺–OH) intermediates .

-

Rate Constants :

Substrate Rate Constant (k, M⁻¹s⁻¹) 6-Hydroxy-2,2,5,7,8-pentamethylchroman 1.8 × 10⁶ Trolox 1.2 × 10⁶ α-Tocopherol (Vitamin E) 0.9 × 10⁶ -

Radical Decay : Phenoxyl radicals decay via dismutation, forming transient intermediates before converting to quinoid structures (e.g., Trolox quinone) .

(b) Metmyoglobin-Catalyzed Oxidation

-

Trolox is oxidized by metmyoglobin to its quinone form, a process inhibited by ascorbate .

-

Yield : Quantitative conversion to quinones for Trolox (>95%), unlike α-tocopherol (<10% yield) .

Radical Scavenging Activity

Trolox is a benchmark for assessing antioxidant capacity due to its efficient electron-donating properties.

(a) ABTS⁺ Radical Scavenging

-

Method : ABTS⁺ radicals are neutralized by Trolox in a dose-dependent manner .

-

TEAC Value :

Concentration (mg/mL) Scavenging Activity (%) 10 35 ± 2 40 78 ± 3 80 92 ± 4

(b) DPPH and H₂O₂ Scavenging

Synthetic Pathways

Trolox is synthesized through a multi-step process involving condensation and functional group transformations :

(b) Derivatization

-

Schiff Base Formation : Condensation with isatin derivatives produces antimicrobial agents (e.g., Compound 6 shows 15 mm inhibition against E. coli) .

Stability and Degradation

Comparative Reactivity

Trolox’s electron-donating carboxyl group enhances its radical scavenging efficiency compared to non-carboxylated analogues :

| Property | Trolox | α-Tocopherol |

|---|---|---|

| Oxidation Rate Constant | 1.2 × 10⁶ M⁻¹s⁻¹ | 0.9 × 10⁶ M⁻¹s⁻¹ |

| Quinone Yield | >95% | <10% |

| Solubility | Water-soluble | Lipid-soluble |

Aplicaciones Científicas De Investigación

Antioxidant Properties

6-Hydroxy-2,2,5,7-tetramethylchroman is well-known for its antioxidant capabilities. It is often used as a standard in assays measuring antioxidant activity due to its ability to scavenge free radicals.

Case Studies and Research Findings

- A study published in the Journal of Agricultural and Food Chemistry demonstrated that Trolox effectively inhibits lipid peroxidation in various biological systems, making it a valuable compound in food preservation and health supplements .

- Research has shown that Trolox can mitigate oxidative stress in cellular models, suggesting its potential role in preventing diseases associated with oxidative damage .

Biomedical Applications

Trolox has been explored for its therapeutic potential in various biomedical applications due to its ability to modulate oxidative stress.

Therapeutic Uses

- Neuroprotection : Studies indicate that Trolox can protect neuronal cells from oxidative stress-induced apoptosis. This has implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

- Cardiovascular Health : Research has suggested that Trolox may improve endothelial function and reduce the risk of cardiovascular diseases by enhancing nitric oxide availability and reducing oxidative stress .

Food Technology

In the food industry, this compound is utilized for its antioxidant properties to enhance the shelf life of products.

Applications in Food Preservation

- Trolox is used as a food additive to prevent rancidity and maintain the quality of fats and oils. Its incorporation into food products can significantly extend their shelf life while maintaining nutritional quality .

- A comparative study indicated that foods treated with Trolox exhibited lower levels of oxidation compared to untreated controls, highlighting its effectiveness as a natural preservative .

Chemical Synthesis and Laboratory Use

Trolox serves as a reagent in various chemical syntheses and laboratory applications.

Laboratory Applications

- It is frequently used in assays to quantify antioxidant activity due to its stable radical formation properties. For instance, it is employed in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to determine the antioxidant capacity of different substances .

- In molecular biology, Trolox is utilized in protocols involving cell culture to protect cells from oxidative damage during experiments .

Summary Table of Applications

Mecanismo De Acción

The antioxidant activity of 6-Hydroxy-2,2,5,7-tetramethylchroman is primarily due to its ability to scavenge free radicals and reactive oxygen species. The hydroxyl group on the chroman ring donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components . This compound also interacts with various molecular targets and pathways involved in oxidative stress response, including the regulation of antioxidant enzymes and signaling pathways .

Comparación Con Compuestos Similares

Vitamin E (α-Tocopherol): Both compounds share similar antioxidant properties, but 6-Hydroxy-2,2,5,7-tetramethylchroman is water-soluble, making it more versatile in aqueous environments.

Butylated Hydroxytoluene (BHT): While BHT is a synthetic antioxidant used in food preservation, this compound is more effective in biological systems due to its structural similarity to vitamin E.

Ascorbic Acid (Vitamin C): Both are potent antioxidants, but this compound has a longer-lasting effect in lipid environments.

Uniqueness: The uniqueness of this compound lies in its water solubility and structural similarity to vitamin E, which allows it to effectively mimic the antioxidant activity of vitamin E in various biological and industrial applications .

Actividad Biológica

6-Hydroxy-2,2,5,7-tetramethylchroman, commonly known as Trolox , is a water-soluble derivative of vitamin E. Its biological activity is primarily attributed to its potent antioxidant properties, making it a valuable compound in various fields including biochemistry, medicine, and food science. This article explores the biological activities of Trolox, focusing on its antioxidant capacity, mechanisms of action, and potential therapeutic applications.

Antioxidant Properties

Trolox is widely recognized for its ability to scavenge free radicals and reduce oxidative stress. It acts as a high radical scavenger of peroxyl and alkoxyl radicals, which are implicated in cellular damage and aging processes.

- Radical Scavenging : Trolox neutralizes reactive oxygen species (ROS) through hydrogen atom transfer and single-electron transfer mechanisms.

- Inhibition of Lipid Peroxidation : By interrupting the chain reactions involved in lipid peroxidation, Trolox protects cellular membranes from oxidative damage.

- Metal Ion Chelation : Trolox can chelate transition metal ions (e.g., Fe²⁺), preventing the generation of hydroxyl radicals via Fenton reactions.

Research Findings

Numerous studies have quantified the antioxidant capacity of Trolox using various assays:

- Trolox Equivalent Antioxidant Capacity (TEAC) : This assay measures the ability of Trolox to inhibit the formation of ABTS radicals. Studies indicate that the antioxidant capacity is concentration-dependent and varies with incubation time. For example, a study found that at 1.65 μmol/L concentration, Trolox effectively suppressed ABTS radical formation within 15 minutes .

- Oxygen Radical Absorbance Capacity (ORAC) : This assay evaluates the antioxidant capacity in biological systems. Trolox has shown significant correlation with ORAC values, indicating its effectiveness in scavenging peroxyl radicals over time .

Comparative Analysis

The biological activity of Trolox can be compared with other antioxidants:

| Compound | Solubility | Antioxidant Mechanism | Applications |

|---|---|---|---|

| Trolox (this compound) | Water-soluble | Radical scavenging | Food preservation, cosmetics |

| Vitamin E (α-Tocopherol) | Lipid-soluble | Radical scavenging | Dietary supplement |

| Butylated Hydroxytoluene (BHT) | Lipid-soluble | Free radical scavenger | Food preservation |

| Ascorbic Acid (Vitamin C) | Water-soluble | Electron donor | Dietary supplement |

Case Studies

- Neuroprotection : In a study involving neurodegenerative disorders, Trolox was shown to reduce oxidative stress markers and improve cognitive function in animal models. The administration of Trolox led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

- Cardiovascular Health : Research demonstrated that Trolox supplementation improved endothelial function in patients with cardiovascular risk factors by enhancing nitric oxide bioavailability through its antioxidant effects .

- Diabetes Management : A recent investigation highlighted the role of Trolox in inhibiting α-amylase and α-glucosidase activities, suggesting potential benefits in managing postprandial blood glucose levels. This positions Trolox as a candidate for developing natural antidiabetic agents.

Propiedades

IUPAC Name |

2,2,5,7-tetramethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8-7-11-10(9(2)12(8)14)5-6-13(3,4)15-11/h7,14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUAPADRRINJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC(O2)(C)C)C(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161469 | |

| Record name | 6-Hydroxy-2,2,5,7-tetramethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14074-92-1 | |

| Record name | 6-Hydroxy-2,2,5,7-tetramethylchroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014074921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2,2,5,7-tetramethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.